GNE-9278

描述

科学研究应用

神经药理学

GNE-9278 是一种NMDA 受体正性变构调节剂,对突触可塑性和记忆功能至关重要 . 它增强含有 GluN2A、2B、2C 和 2D 亚基的受体,提高谷氨酸和甘氨酸的效力 . 这种调节对于研究阿尔茨海默病等神经系统疾病至关重要,其中 NMDA 受体起着重要作用。

药物发现

该化合物能够结合跨膜域并显示出对激动剂结合的 NMDA 受体的偏好,使其成为药物发现中的宝贵工具 . 它可用于研究新型 NMDA 受体调节剂的药理学特征,可能导致开发用于治疗精神疾病和神经退行性疾病的新型治疗药物。

分子动力学模拟

This compound 与 NMDA 受体跨膜域的相互作用可以通过分子动力学模拟来研究 . 这些模拟可以提供关于调节后发生的构象变化和结合动力学的见解,有助于在分子水平上理解受体功能。

电生理学

研究人员可以使用 this compound 在各种实验设置中研究 NMDA 受体的电生理特性,包括全细胞记录和单分子记录 . 这种应用对于了解受体激活和失活的生物物理特性至关重要。

神经系统疾病模型

This compound 可应用于体外和体内神经系统疾病模型,以评估 NMDA 受体调节的治疗潜力 . 通过观察对疾病表型的影响,研究人员可以探索该化合物在治疗癫痫或缺血性中风等疾病方面的疗效。

突触生理学

该化合物对减缓受体失活的影响对于研究突触生理学意义重大 . 它可以帮助阐明突触传递和可塑性的机制,这些机制是学习和记忆的基本过程。

作用机制

Target of Action

GNE-9278, also known as PAPD5-IN-1, is a potent positive allosteric modulator (PAM) that primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors are ionotropic glutamate receptors involved in learning and memory . The compound robustly potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits .

Mode of Action

this compound acts at the GluN1 transmembrane domain (TMD) of the NMDA receptors . It binds to the extracellular surface of the GluN1 pre-M1 transmembrane region . This binding increases receptor currents in the presence of saturating concentrations of glutamate and glycine . Additionally, this compound slows deactivation kinetics and increases the potency of both glutamate and glycine .

Biochemical Pathways

The action of this compound affects the glutamatergic signaling pathway, which is the primary excitatory neurotransmission in the mammalian central nervous system . By modulating NMDA receptors, this compound influences the calcium influx in neurons . This modulation can counteract the inhibitory effects of substances like ethanol on NMDA receptor function .

Result of Action

this compound has been shown to dose-dependently increase the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . It can significantly reduce the inhibitory effect of substances like ethanol on NMDA excitatory postsynaptic current amplitude, decay time, and total charge . This indicates that positive allosteric modulators like this compound can mitigate the hypofunction of NMDA receptors in neurons .

Action Environment

Environmental factors such as the presence of ethanol can influence the action of this compound. For instance, this compound has been shown to block the ethanol-induced decrease of excitability in developing neurons . This suggests that the compound’s action, efficacy, and stability can be influenced by the biochemical environment in which it is applied.

属性

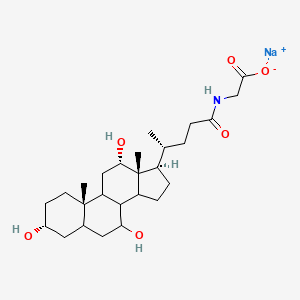

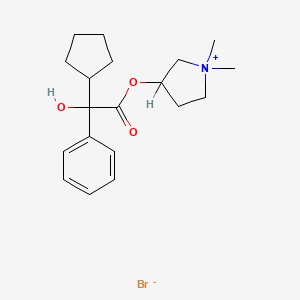

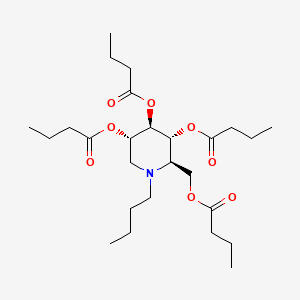

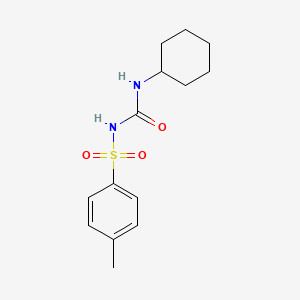

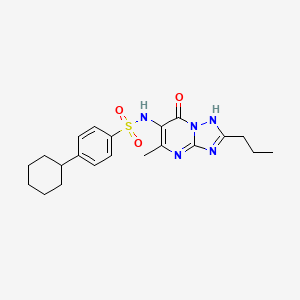

IUPAC Name |

4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCVUICUUOADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。